Methantheline

Übersicht

Beschreibung

Methantheline is a synthetic antispasmodic compound used to relieve cramps or spasms of the stomach, intestines, and bladder. It is commonly used in the treatment of peptic ulcer disease, irritable bowel syndrome, pancreatitis, gastritis, biliary dyskinesia, pylorospasm, and reflex neurogenic bladder in children .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methanthelin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer quaternären Ammoniumverbindung beinhalten. Die Synthese beinhaltet typischerweise die Reaktion von Diethylamin mit Methyliodid zur Bildung von Diethylmethylamin, das dann mit 2-(9H-Xanthen-9-ylcarbonyl)oxyethylbromid zu Methanthelinbromid umgesetzt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Methanthelin beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methanthelin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Methanthelin kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Methanthelin in seine reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Hydroxidionen und Amine werden häufig in Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte:

Oxidation: Bildung von Oxiden und anderen oxidierten Derivaten.

Reduktion: Bildung reduzierter Methanthelin-Derivate.

Substitution: Bildung substituierter Methanthelin-Verbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Methantheline exerts its effects by blocking muscarinic acetylcholine receptors, leading to decreased smooth muscle contraction and reduced secretory gland activity. This pharmacological action makes it suitable for treating conditions characterized by excessive muscle spasms or secretions.

Clinical Applications

-

Gastrointestinal Disorders

- This compound is indicated for conditions such as peptic ulcer disease, irritable bowel syndrome, and pancreatitis. It alleviates symptoms by reducing gastrointestinal motility and secretion.

- A study demonstrated that this compound effectively decreases colonic motility, providing relief for patients suffering from irritable bowel syndrome and related disorders .

-

Hyperhidrosis

- This compound bromide has been particularly studied for its efficacy in treating focal hyperhidrosis (excessive sweating). Clinical trials have shown significant reductions in axillary sweat production.

- In a randomized controlled trial involving 41 patients, this compound bromide (50 mg twice daily) resulted in a 41% reduction in axillary sweating compared to placebo . The study also noted that the most common side effect was dry mouth, which is typical for anticholinergic medications .

- Neurogenic Bladder

Table 1: Summary of Clinical Trials Involving this compound

Pharmacokinetics

This compound is characterized by slow absorption and rapid elimination. A clinical study found that it reaches maximum plasma concentrations of approximately 25 ng/mL after 2.5-3 hours with an elimination half-life of about 2 hours . The pharmacodynamic effects are closely linked to plasma concentration levels, particularly in relation to salivation suppression.

Wirkmechanismus

Methantheline exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. It acts on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, this compound may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder, and may have a slight relaxant action on the bile ducts and gallbladder .

Vergleich Mit ähnlichen Verbindungen

Methanthelin wird oft mit anderen Anticholinergika wie Atropin und Scopolamin verglichen. Obwohl alle diese Verbindungen ähnliche Wirkmechanismen teilen, ist Methanthelin einzigartig in seiner längeren Wirkungsdauer und seiner spezifischen Verwendung bei der Behandlung von Magen-Darm- und Harnwegserkrankungen .

Ähnliche Verbindungen:

Atropin: Wird zur Behandlung von Bradykardie und als Prämedikation zur Reduzierung der Speichelproduktion eingesetzt.

Scopolamin: Wird zur Behandlung von Reisekrankheit und postoperativer Übelkeit und Erbrechen eingesetzt.

Hyoscyamin: Wird zur Behandlung verschiedener Magen-Darm-Erkrankungen und zur Reduzierung von Muskelkrämpfen eingesetzt.

Die einzigartigen Eigenschaften von Methanthelin machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.

Biologische Aktivität

Methantheline, an anticholinergic compound, is primarily used in the treatment of various conditions related to excessive cholinergic activity, such as hyperhidrosis and certain gastrointestinal disorders. This article explores its biological activity, mechanisms of action, clinical efficacy, and associated adverse effects based on diverse research findings.

This compound exerts its effects by inhibiting muscarinic acetylcholine receptors (mAChRs) at postganglionic parasympathetic neuroeffector sites. This inhibition reduces the action of acetylcholine on smooth muscles and glands innervated by cholinergic nerves. The compound's anticholinergic properties lead to decreased gastrointestinal motility and secretory activity, reduced tone in the ureter and urinary bladder, and slight relaxant effects on bile ducts and gallbladder .

Anticholinergic Effects

This compound's primary biological activity is its anticholinergic effect, which has been documented in several studies:

- Reduction in Sweating : A study indicated that this compound bromide therapy led to a 41% reduction in axillary sweating and a 16.4% reduction in palmar sweating, demonstrating its efficacy in managing hyperhidrosis .

- Gastrointestinal Effects : this compound has been shown to decrease gastrointestinal motility, which can be beneficial in conditions like irritable bowel syndrome .

Neuroprotective Properties

Recent investigations have suggested potential neuroprotective properties of this compound through its interaction with NMDA receptors. In animal models, this compound exhibited protective effects against NMDA-induced neurotoxicity, indicating a possible role in managing neurodegenerative conditions .

Case Studies

- Hyperhidrosis Management : In a clinical trial involving patients with severe hyperhidrosis, this compound was administered at varying doses. Results showed significant improvements in sweating control, with a notable percentage of patients reporting enhanced quality of life despite experiencing common anticholinergic side effects such as dry mouth .

- Gastrointestinal Disorders : A cohort study assessed this compound's effectiveness for patients with gastrointestinal dysmotility. The findings revealed that patients experienced reduced symptoms and improved bowel function over a treatment period of eight weeks .

Adverse Effects

While this compound is effective in managing symptoms related to excessive cholinergic activity, it is associated with several adverse effects:

- Dry Mouth : Reports indicate that up to 73.4% of participants experienced dry mouth, which is a common side effect of anticholinergic medications .

- Cognitive Impairment : There is growing concern regarding the cognitive burden associated with long-term use of anticholinergics like this compound, particularly in elderly populations who may be more susceptible to cognitive decline .

Summary Table of Biological Activities

Eigenschaften

Key on ui mechanism of action |

Methantheline inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. |

|---|---|

CAS-Nummer |

5818-17-7 |

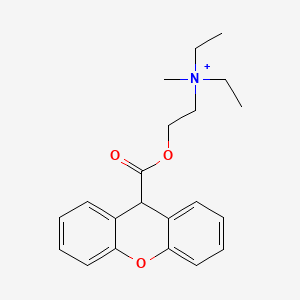

Molekularformel |

C21H26NO3+ |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium |

InChI |

InChI=1S/C21H26NO3/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20/h6-13,20H,4-5,14-15H2,1-3H3/q+1 |

InChI-Schlüssel |

GZHFODJQISUKAY-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Kanonische SMILES |

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Key on ui other cas no. |

5818-17-7 |

Physikalische Beschreibung |

Solid |

Löslichkeit |

1.32e-04 g/L |

Synonyme |

Banthine methantheline methantheline bromide Vagantin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.